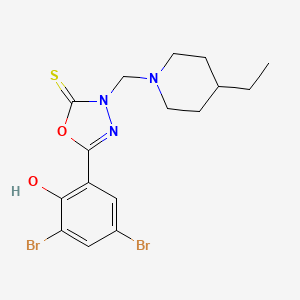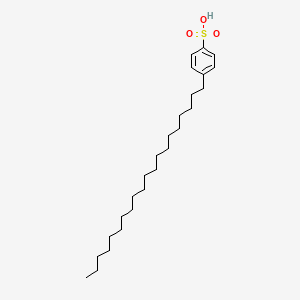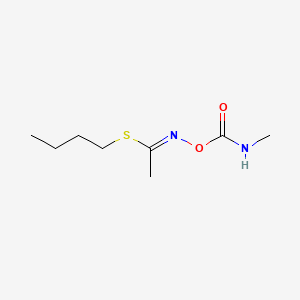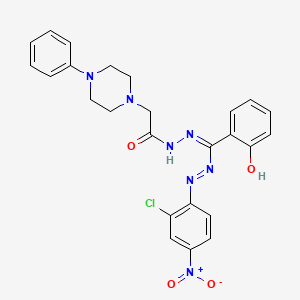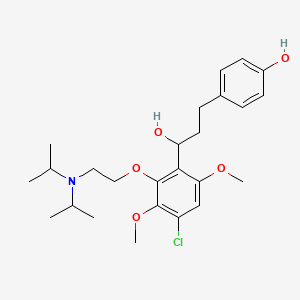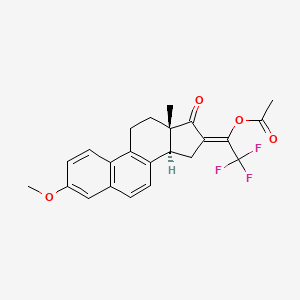
16-(1-(Acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one typically involves the following steps:
Starting Material: The synthesis begins with an appropriate estrane derivative.
Introduction of Trifluoroethylidene Group:
Methoxylation: The methoxy group is introduced via a methylation reaction using a suitable methylating agent.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Purification steps such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one has several scientific research applications:
Biology: Studied for its potential biological activities, including hormone receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets, such as hormone receptors. The trifluoroethylidene group enhances its binding affinity and selectivity towards these receptors, leading to modulation of hormonal pathways. The methoxy group contributes to its overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A natural hormone with a similar estrane skeleton but lacking the trifluoroethylidene and methoxy groups.
Ethinylestradiol: A synthetic derivative of estradiol with an ethinyl group at the C17 position.
Mestranol: Another synthetic derivative with a methoxy group at the C3 position.
Uniqueness
16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical and biological properties. This group enhances its stability, binding affinity, and selectivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2691-81-8 |
|---|---|
Molekularformel |
C23H21F3O4 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
[(1Z)-2,2,2-trifluoro-1-[(13S,14S)-3-methoxy-13-methyl-17-oxo-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-16-ylidene]ethyl] acetate |
InChI |
InChI=1S/C23H21F3O4/c1-12(27)30-21(23(24,25)26)18-11-19-17-6-4-13-10-14(29-3)5-7-15(13)16(17)8-9-22(19,2)20(18)28/h4-7,10,19H,8-9,11H2,1-3H3/b21-18-/t19-,22-/m0/s1 |
InChI-Schlüssel |
YIODTVGTQJKFMM-QGPSGZEKSA-N |
Isomerische SMILES |
CC(=O)O/C(=C\1/C[C@H]2C3=C(CC[C@@]2(C1=O)C)C4=C(C=C3)C=C(C=C4)OC)/C(F)(F)F |
Kanonische SMILES |
CC(=O)OC(=C1CC2C3=C(CCC2(C1=O)C)C4=C(C=C3)C=C(C=C4)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


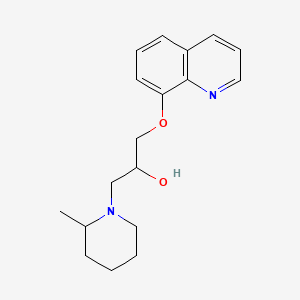
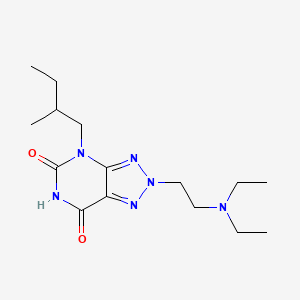
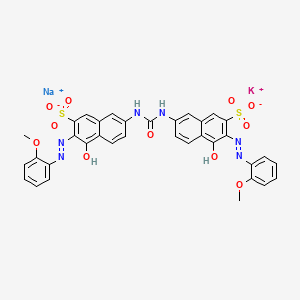
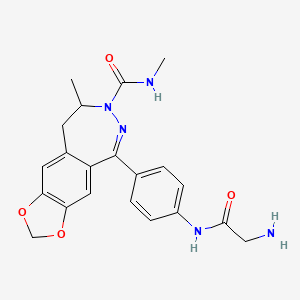
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
